molecular formula C15H12Cl2O B3025068 3,5-Dichloro-2'-ethylbenzophenone CAS No. 951885-06-6

3,5-Dichloro-2'-ethylbenzophenone

Cat. No.: B3025068
CAS No.: 951885-06-6
M. Wt: 279.2 g/mol
InChI Key: NWHVBUPKQOHKIK-UHFFFAOYSA-N
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Description

3,5-Dichloro-2’-ethylbenzophenone is an organic compound with the molecular formula C15H12Cl2O It is a derivative of benzophenone, where the phenyl rings are substituted with chlorine atoms at the 3 and 5 positions and an ethyl group at the 2’ position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2’-ethylbenzophenone typically involves the Friedel-Crafts acylation reaction. The process starts with the reaction of 3,5-dichlorobenzoyl chloride with 2-ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: For industrial-scale production, the same Friedel-Crafts acylation method is employed, but with optimized conditions to enhance yield and purity. The reaction mixture is usually refluxed, and the product is purified through recrystallization or distillation.

Types of Reactions:

    Oxidation: 3,5-Dichloro-2’-ethylbenzophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or hydrocarbons.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Formation of 3,5-dichloro-2’-ethylbenzoic acid.

    Reduction: Formation of 3,5-dichloro-2’-ethylbenzyl alcohol.

    Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

3,5-Dichloro-2’-ethylbenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2’-ethylbenzophenone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3,5-Dichlorobenzophenone: Similar structure but lacks the ethyl group, leading to different chemical properties and reactivity.

    2-Ethylbenzophenone: Lacks the chlorine substituents, resulting in different biological and chemical behavior.

    3,5-Dichloro-2’-methylbenzophenone: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and applications.

Uniqueness: 3,5-Dichloro-2’-ethylbenzophenone is unique due to the presence of both chlorine atoms and an ethyl group, which confer distinct chemical properties

Biological Activity

3,5-Dichloro-2'-ethylbenzophenone is a synthetic compound belonging to the benzophenone family, which is commonly used in various applications, including as a UV filter in sunscreens and other cosmetic products. This compound has garnered attention for its biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. The compound exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. In vitro tests demonstrated that derivatives of this compound can effectively inhibit the growth of multidrug-resistant strains, making them potential candidates for further development as antimicrobial agents .

Table 1: Antimicrobial Activity of this compound Derivatives

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Enterococcus faecalis32 µg/mL
Clostridium difficile64 µg/mL
Candida auris16 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have indicated that it can induce apoptosis in cancer cell lines such as A549 (human lung carcinoma) through various mechanisms, including oxidative stress induction and disruption of cellular membranes .

Case Study: Anticancer Effects on A549 Cells

A study investigating the effects of this compound on A549 cells revealed that it significantly reduced cell viability in a dose-dependent manner. The compound's IC50 value was determined to be approximately 25 µM, indicating its potential as a therapeutic agent against lung cancer .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its efficacy may stem from its ability to interact with cellular targets involved in critical pathways such as apoptosis and microbial resistance.

Toxicity Profile

While the compound exhibits significant biological activity, it is essential to consider its toxicity. Preliminary assessments indicate that it may cause skin irritation and serious eye damage at high concentrations . Further toxicological studies are necessary to establish a comprehensive safety profile.

Properties

IUPAC Name

(3,5-dichlorophenyl)-(2-ethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O/c1-2-10-5-3-4-6-14(10)15(18)11-7-12(16)9-13(17)8-11/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHVBUPKQOHKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201256428
Record name (3,5-Dichlorophenyl)(2-ethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-06-6
Record name (3,5-Dichlorophenyl)(2-ethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dichlorophenyl)(2-ethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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